molecular formula C15H17NO3 B1455739 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone CAS No. 161185-41-7

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Cat. No. B1455739
M. Wt: 259.3 g/mol
InChI Key: LRWTVVXLKGMEIC-UHFFFAOYSA-N
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Description

“3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone” is a chemical compound with the CAS Number: 161185-41-7. Its molecular formula is C15H17NO3 . It is a compound that falls under the category of quinolinones, which are heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The InChI code for “3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone” is 1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11 (12)14 (18)13 (10 (2)17)15 (16)19/h5-8,13H,3-4,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Reduction

  • The compound 3-acetyl-4-hydroxy-2(1H)-quinolinone and its derivatives are used in chemical synthesis. A notable method involves their reduction to 3-alkyl-4-hydroxy-2(1H)-quinolinones using zinc powder in acetic acid/hydrochloric acid, yielding good results (66–97%) (Kappe, Aigner, Roschger, Schnell, & Stadibauer, 1995).

Medicinal Chemistry and Drug Discovery

  • Quinolinone-3-carboxamide derivatives, closely related to 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, have been explored in drug discovery. For instance, VX-770 (ivacaftor), a potent CFTR potentiator, was developed through extensive research on these compounds (Hadida et al., 2014).

Heterocyclic Chemistry

  • The compound has been utilized in the study of reactions of heterocyclic quinone methides. These studies are fundamental in understanding the behavior of quinolinone derivatives in various chemical reactions (Chauncey & Grundon, 1990).

Ayurvedic Medicine Research

  • Isolation of related quinolinones from Ayurvedic processed root tubers of Aconitum ferox highlights the role of these compounds in traditional medicine and their potential biological activities (Hanuman & Katz, 1993).

Synthesis and Spectroscopy

  • Research into the synthesis, crystal structure, and spectroscopic studies of 3-hydrazono- and 3-hydroxyiminoquinolin-2-ones, derived from 3-acetylquinolinones, contributes to the understanding of the structural and electronic properties of these compounds (Mitsos, Petrou, Igglessi-Markopoulou, & Markopoulos, 1999).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11(12)14(18)13(10(2)17)15(16)19/h5-8,18H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWTVVXLKGMEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320552
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

CAS RN

161185-41-7
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Ibrahim, ZM El-Gendy, HA Allimony… - … -SLOVAK ACADEMY OF …, 1999 - chem.sav.sk
The behaviour of some α, β-unsaturated ketones or β-diketones, derived from quinolones, naphthyridinones or a combination of both of them, towards amines, diamines, and other …
Number of citations: 11 www.chem.sav.sk

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